molecular formula C11H13NO2 B2853291 Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate CAS No. 1175087-38-3

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate

Cat. No.: B2853291
CAS No.: 1175087-38-3
M. Wt: 191.23
InChI Key: WUOWSMMMIWBRDY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is an organic compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, ethyl (E)-2-methyl-3-(pyridin-2-yl)acrylate. This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate typically involves the reaction of 2-methyl-3-(pyridin-2-yl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors. These reactors allow for the efficient and scalable production of the compound by continuously feeding the reactants into the reactor and collecting the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the pyridine ring and the ester functional group influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl (E)-2-methyl-3-pyridin-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOWSMMMIWBRDY-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=N1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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